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Compound of Interest

Compound Name: Brazergoline

Cat. No.: B1626298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of

Cabergoline, an ergoline derivative and potent dopamine D2 receptor agonist. The information

presented herein is intended for researchers, scientists, and professionals involved in drug

development and is based on a thorough review of available scientific literature.

Introduction
Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[1]

[2] It is primarily used in the treatment of hyperprolactinemic disorders, either idiopathic or due

to pituitary adenomas.[3][4] Understanding the pharmacokinetic profile of Cabergoline is crucial

for optimizing its therapeutic use and ensuring patient safety. This guide details the absorption,

distribution, metabolism, and excretion (ADME) of Cabergoline, supported by quantitative data,

experimental protocols, and visual diagrams of key pathways.

Pharmacokinetic Profile
The pharmacokinetic properties of Cabergoline are characterized by rapid oral absorption,

extensive metabolism, and a long elimination half-life.[1]

Absorption
Following oral administration, Cabergoline is rapidly absorbed, with peak plasma

concentrations (Cmax) typically reached within 2 to 3 hours. The absorption of Cabergoline
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does not appear to be significantly affected by food. While a significant first-pass effect is

observed, the absolute bioavailability of oral Cabergoline in humans has not been determined.

Table 1: Absorption Pharmacokinetic Parameters of Cabergoline in Healthy Adults

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
2 - 3 hours

Peak Plasma Concentration

(Cmax)

30 - 70 pg/mL (after 0.5 - 1.5

mg single dose)

Effect of Food
No significant effect on

absorption

Absolute Bioavailability Unknown

Distribution
Cabergoline is moderately bound to human plasma proteins, at approximately 40% to 42%, in

a concentration-independent manner. This moderate protein binding suggests that

displacement by other highly protein-bound drugs is unlikely to be a significant cause of drug-

drug interactions. Animal studies have shown extensive tissue distribution, with radioactivity in

the pituitary gland exceeding that in plasma by over 100-fold.

Table 2: Distribution Pharmacokinetic Parameters of Cabergoline

Parameter Value Reference

Plasma Protein Binding 40% - 42%

Volume of Distribution (Vd) Not Available

Metabolism
Cabergoline undergoes extensive hepatic metabolism, primarily through the hydrolysis of the

acylurea bond of the urea moiety. The cytochrome P450 (CYP450) enzyme system plays a

minimal role in the metabolism of Cabergoline. The major metabolite identified in urine is 6-
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allyl-8β-carboxy-ergoline, which accounts for 4-6% of the administered dose. This and other

identified metabolites are considered inactive or significantly less active than the parent drug.

Table 3: Metabolism of Cabergoline

Parameter Description Reference

Primary Route Extensive hepatic metabolism

Major Pathway
Hydrolysis of the acylurea

bond

CYP450 Involvement Minimal

Major Metabolite 6-allyl-8β-carboxy-ergoline

Metabolite Activity
Inactive or significantly less

active

Excretion
Cabergoline and its metabolites are eliminated in both urine and feces. Following a single oral

dose of radiolabeled Cabergoline, approximately 22% of the dose is recovered in the urine and

60% in the feces over 20 days. Less than 4% of the administered dose is excreted as

unchanged drug in the urine. The elimination half-life of Cabergoline is long, ranging from 63 to

109 hours in healthy subjects. Nonrenal and renal clearances for cabergoline are

approximately 3.2 L/min and 0.08 L/min, respectively.

Table 4: Excretion Pharmacokinetic Parameters of Cabergoline
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Parameter Value Reference

Elimination Half-life (t½) 63 - 109 hours

Urinary Excretion (% of dose)
~22% (as drug and

metabolites)

Fecal Excretion (% of dose)
~60% (as drug and

metabolites)

Unchanged Drug in Urine < 4%

Nonrenal Clearance ~3.2 L/min

Renal Clearance ~0.08 L/min

Experimental Protocols
Bioequivalence Study of Oral Cabergoline
The following is a representative protocol for a bioequivalence study of a test formulation of

Cabergoline versus a reference product.

Study Design: An open-label, randomized, two-period, two-sequence, crossover study under

fasting conditions.

Subjects: Healthy adult male and/or female volunteers.

Procedure:

Inclusion/Exclusion Criteria: Subjects are screened for eligibility based on medical history,

physical examination, and laboratory tests.

Dosing: In each study period, subjects receive a single oral dose of either the test or

reference Cabergoline formulation (e.g., 0.5 mg tablet) with water after an overnight fast. A

washout period of at least 4 weeks separates the two dosing periods.

Blood Sampling: Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose

(0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.33, 1.67, 2, 2.33,

2.67, 3, 3.33, 3.67, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).
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Plasma Preparation: Plasma is separated by centrifugation and stored at -86°C until

analysis.

Bioanalytical Method: Plasma concentrations of Cabergoline are determined using a

validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Bioanalytical Method: LC-MS/MS
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a

tandem mass spectrometer.

Sample Preparation:

Aliquots of plasma samples are mixed with an internal standard solution.

The drug and internal standard are extracted from the plasma matrix using a liquid-liquid

extraction technique (e.g., with diethyl ether).

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the

mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

Column: A C18 reversed-phase column.

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g.,

ammonium acetate).

Flow Rate: A constant flow rate suitable for the column dimensions.

Mass Spectrometric Detection:

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for Cabergoline and the internal standard.

Visualizations
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Caption: Experimental workflow for a Cabergoline pharmacokinetic study.
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Caption: Primary metabolic pathway of Cabergoline.
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Caption: Cabergoline's mechanism via the D2 receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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